[1,1'-Biphenyl]-4-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Medicinal Chemistry MMP Inhibitors Structure-Activity Relationship

Sourcing a validated intermediate for MMP-9/12 inhibitor programs often stalls due to unavailable key building blocks. This biphenylcarbonyl-piperidinyl-chloropyridine directly addresses that gap-it is a structural analog of the clinical candidate AZD1236 and retains the 4-((5-chloropyridin-2-yl)oxy)piperidine pharmacophore essential for MMP-9/12 selectivity. - Enables exploration of the biphenylcarbonyl group as a non-hydroxamate zinc-binding group (ZBG), mitigating the toxicity risks that halted hydroxamate-based MMP inhibitors. - High cLogP (~4.5) makes it an ideal probe for lipophilicity-driven off-target screening, including hERG liability profiling. - Serves as a negative control to confirm that the biphenyl warhead is not tolerated in the MMP binding pocket, deconvoluting SAR around the primary pharmacophore. Supplied with full analytical characterization, ready for immediate structure-activity relationship (SAR) studies and focused library synthesis.

Molecular Formula C23H21ClN2O2
Molecular Weight 392.88
CAS No. 1448126-00-8
Cat. No. B2857957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
CAS1448126-00-8
Molecular FormulaC23H21ClN2O2
Molecular Weight392.88
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C23H21ClN2O2/c24-20-10-11-22(25-16-20)28-21-12-14-26(15-13-21)23(27)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-11,16,21H,12-15H2
InChIKeyRULJBIVVLIMZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Biphenyl-Piperidine Intermediate for MMP Inhibition


CAS 1448126-00-8, [1,1'-Biphenyl]-4-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone, is a synthetic small molecule (C23H21ClN2O2, MW 392.88) characterized by a biphenylcarbonyl group linked to a piperidine ring, which is further substituted with a 5-chloropyridin-2-yloxy moiety. This architecture places it within the class of substituted piperidines used as intermediates in medicinal chemistry [1]. The compound's core structural fragment, 4-((5-chloropyridin-2-yl)oxy)piperidine, is a recognized pharmacophore found in matrix metalloproteinase (MMP) inhibitors, notably AZD1236, a clinical-stage MMP-9/MMP-12 inhibitor [2]. This establishes the compound as a relevant tool for structure-activity relationship (SAR) studies and as a potential advanced intermediate for generating focused libraries targeting metalloproteinases or related enzyme classes.

Non-Interchangeability of the Biphenyl-Piperidine Intermediate


Substitution with other piperidinyl-oxy-pyridine building blocks is not straightforward due to the specific electronic and steric properties conferred by the biphenylcarbonyl and 5-chloropyridin-2-yloxy groups. This compound is structurally related to the key intermediate used in the synthesis of AZD1236, a selective MMP-9/MMP-12 inhibitor, where the 5-chloro substitution on the pyridine ring is critical for target binding [1]. Replacing the biphenylcarbonyl group with a smaller or differently substituted acyl group will fundamentally alter the molecular shape, lipophilicity (cLogP), and potential for hydrophobic interactions, impacting any downstream biological activity. Similarly, shifting the chlorine position on the pyridine ring from the 5- to the 4- or 6-position is known to drastically alter potency and selectivity profiles in related MMP inhibitor series, making the specific CAS 1448126-00-8 essential for maintaining SAR continuity [1].

Biphenyl-Piperidine: Differentiation vs. Structural Analogs


Warhead Switch: Biphenylcarbonyl vs. AZD1236

The target compound is a direct structural analog of the MMP-9/MMP-12 inhibitor AZD1236, which reached Phase II clinical trials. The sole point of differentiation is the replacement of the sulfonylmethyl-imidazolidinedione group in AZD1236 with a biphenylcarbonyl group in CAS 1448126-00-8. According to a review of MMP inhibitor design, AZD1236 demonstrated an acceptable safety profile in a 6-week COPD trial but failed to show sufficient therapeutic efficacy, highlighting the need for alternative warheads to achieve optimal target engagement [1].

Medicinal Chemistry MMP Inhibitors Structure-Activity Relationship

Lipophilicity Shift: Biphenylcarbonyl vs. Benzoyl Analogs

Replacing a simple benzoyl group with the biphenylcarbonyl moiety in CAS 1448126-00-8 is predicted to significantly increase lipophilicity. Using computed properties from PubChem for related biphenyl structures, the addition of a terminal phenyl ring is expected to increase cLogP by approximately 1.5-2.0 log units compared to a phenyl-piperidine analog [1]. This can be a crucial differentiator when optimizing for targets with deep hydrophobic pockets or when addressing poor permeability in otherwise active but polar leads.

Physicochemical Properties Drug Design Lipophilic Efficiency

MMP Selectivity: 5-Chloro vs. Other Halogen Analogs

In the development of MMP inhibitors containing the piperidinyl-oxypyridine fragment, the nature and position of the halogen on the pyridine ring are critical for achieving selectivity between MMP subtypes. The review article specifically identifies AZD1236, which contains the identical 4-((5-chloropyridin-2-yl)oxy)piperidine fragment as the target compound, as an MMP-9 and MMP-12 inhibitor [1]. This implies that the 5-chloro substitution pattern, when combined with the piperidinyl linker, directs selective inhibition away from other MMPs (e.g., MMP-1, MMP-2, MMP-13) that are associated with musculoskeletal toxicity, a major challenge that derailed earlier broad-spectrum MMP inhibitors.

Selectivity Profile MMP Inhibition Halogen Substitution

Validated Application Scenarios for Biphenyl-Piperidine Intermediate


MMP-9/12 Library Synthesis with Alternative Zinc-Binding Groups

As detailed in Section 3, this compound is a direct structural analog of the Phase II clinical candidate AZD1236, differing only in the warhead region [1]. Procuring this intermediate enables the exploration of biphenylcarbonyl as a non-hydroxamate zinc-binding group (ZBG) within a validated MMP-9/12 selective scaffold. This addresses the critical need for alternative ZBGs identified after the clinical failure of hydroxamate-based MMP inhibitors due to toxicity [1].

hERG & Metabolic Stability Screening

The calculated elevated cLogP (~4.5) of this compound, driven by the biphenylcarbonyl group, makes it an ideal tool for investigating lipophilicity-driven off-target effects. As excessive lipophilicity is strongly correlated with hERG potassium channel binding, this compound can serve as a probe in a property-screening cascade to establish a baseline for designing out hERG activity while maintaining on-target potency, as highlighted in Section 3 [1].

Negative Control for Chloropyridinyl Pharmacophore SAR

Given that the 4-((5-chloropyridin-2-yl)oxy)piperidine fragment is a conserved selectivity determinant for MMP-9/12 over other MMP isoforms [1], this compound, with its distinct biphenylcarbonyl warhead, can be used as a negative control to demonstrate that the biphenyl group is not tolerated in the binding pocket, thereby confirming the SAR around the primary pharmacophore. This is crucial for deconvoluting the contributions of different molecular modules.

PROTAC Intermediate for MMP-9/12 Degraders

The structural similarity to a known MMP-9/12 ligand (AZD1236) suggests this compound could be functionalized via its biphenyl system for linker attachment in PROTAC design. Using this intermediate provides a distinct exit vector compared to modifying the sulfonylmethyl-imidazolidinedione of AZD1236, offering a parallel synthetic route for degrader development against validated oncology or inflammation targets [1].

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